Trimethylphosphine sulfide
Overview
Description
Trimethylphosphine sulfide is an organophosphorus compound with the molecular formula C₃H₉PS. It is a derivative of trimethylphosphine, where the phosphorus atom is bonded to a sulfur atom. This compound is known for its stability and is often used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylphosphine sulfide can be synthesized through the reaction of trimethylphosphine with elemental sulfur. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of this compound as a white crystalline solid .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in optimizing the reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: Trimethylphosphine sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylphosphine oxide.
Reduction: It can be reduced back to trimethylphosphine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and other electrophiles can be used for substitution reactions
Major Products Formed:
Oxidation: Trimethylphosphine oxide.
Reduction: Trimethylphosphine.
Substitution: Depending on the substituent, various organophosphorus compounds can be formed.
Scientific Research Applications
Trimethylphosphine sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of trimethylphosphine sulfide involves its ability to act as a nucleophile, where the phosphorus atom donates a pair of electrons to form bonds with electrophiles. This property makes it a valuable reagent in various chemical reactions. The sulfur atom in the compound also plays a crucial role in its reactivity and stability .
Comparison with Similar Compounds
Trimethylphosphine oxide: Similar in structure but with an oxygen atom instead of sulfur.
Triphenylphosphine sulfide: Contains phenyl groups instead of methyl groups.
Dimethylphosphine sulfide: Contains two methyl groups instead of three
Uniqueness: Trimethylphosphine sulfide is unique due to its specific reactivity and stability, which makes it suitable for a wide range of applications. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds .
Properties
IUPAC Name |
trimethyl(sulfanylidene)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9PS/c1-4(2,3)5/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFAZNVGJUIWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=S)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178784 | |
Record name | Phosphine sulfide, trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2404-55-9 | |
Record name | Phosphine sulfide, trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine sulfide, trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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